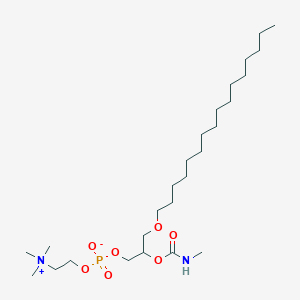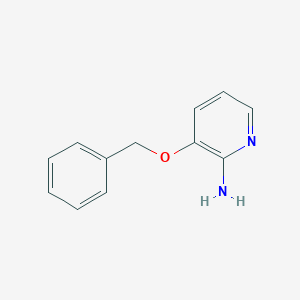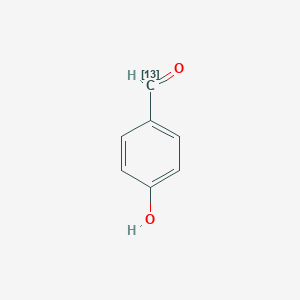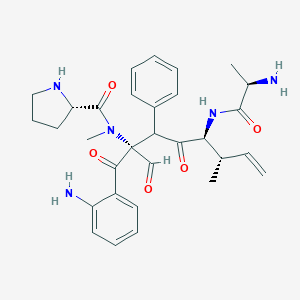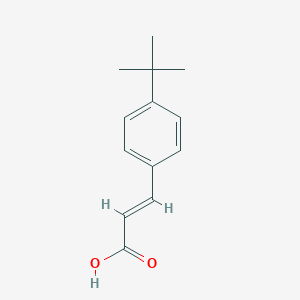
4-(Tert-butyl)cinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of tert-butyllithium with substituted cinnamic acids at low temperatures, leading to mixtures of 1,4- and 1,3-addition products. The nature of the substituents on the cinnamic acid influences the outcome of the reaction, with electron-donating and electron-withdrawing groups favoring 1,4- and 1,3-additions, respectively (Aurell et al., 1999).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(Tert-butyl)cinnamic acid has been elucidated using various spectroscopic techniques. For example, the structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been determined through three-dimensional X-ray data, revealing a conformation that departs from perfect staggering by about seven degrees (Meurs & Koningsveld, 1974).
Chemical Reactions and Properties
The tert-butyl group in 4-(Tert-butyl)cinnamic acid activates the imines for the addition of various classes of nucleophiles and serves as a powerful chiral directing group. This activation facilitates the synthesis of a wide range of highly enantioenriched amines (Ellman et al., 2002).
Physical Properties Analysis
The physical properties of compounds related to 4-(Tert-butyl)cinnamic acid, such as their solubility and crystalline structure, have been studied extensively. For instance, the self-assembly directed by NH⋅⋅⋅O hydrogen bonding in derivatives of 4-tert-butylbenzoic acid results in layered molecular arrays with unique structural characteristics (Armstrong et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of 4-(Tert-butyl)cinnamic acid derivatives, can be influenced by the tert-butyl group. For example, the reaction mechanism and regioselectivity of the addition of tert-butyllithium to cinnamic acid are subject to the electronic effects of substituents and reaction conditions (Aurell et al., 2001).
Scientific Research Applications
Antioxidant and Hypolipidemic Activities
- Scientific Field : Pharmacology
- Summary of Application : Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, have been found to have antioxidant and hypolipidemic activities . These compounds have been evaluated for their ability to inhibit rat hepatic microsomal membrane lipid peroxidation and interact with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) .
- Methods of Application : The cinnamic acid derivatives were esterified or amidated with various moieties, bearing different biological activities, and then evaluated .
- Results : The majority of the obtained compounds demonstrated considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats . The (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine and 4-methylpiperidine significantly decreased triglycerides and total cholesterol in the plasma of hyperlipidemic rats .
Treatment of Chronic and Infectious Diseases
- Scientific Field : Medicine
- Summary of Application : Cinnamic acid derivatives have been reported to be effective in treating chronic or infectious diseases . They have been found to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
- Methods of Application : The nature of the substituents incorporated into cinnamic acid plays a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
Antioxidant Activity in Polypropylene
- Scientific Field : Polymer Science
- Summary of Application : Cinnamic acid derivatives have been used as antioxidants in polypropylene . These antioxidants from natural resources are an attractive research area, as petroleum-based products can be replaced in polymer stabilization .
- Methods of Application : Novel esters based on the p-hydroxycinnamic acids p-coumaric acid, ferulic acid and sinapic acid were synthesized and their structure properties relationships were investigated .
- Results : The sinapic acid derivative provides a processing stability of polypropylene being superior to the commercial state-of-the-art stabilizer octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate .
Anticancer Activity
- Scientific Field : Oncology
- Summary of Application : Cinnamic acid derivatives have been reported to have anticancer effects and are effective against a wide range of cancers such as breast, colon, lung, etc . Antiproliferative activity of cinnamic derivatives against tumors has been reported .
- Methods of Application : The nature of the substituents incorporated into cinnamic acid plays a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .
Treatment of Neurological Disorders
- Scientific Field : Neurology
- Summary of Application : Cinnamic acid derivatives have been reported to exhibit neuroprotective properties .
- Methods of Application : The nature of the substituents incorporated into cinnamic acid plays a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
- Results : Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat neurological disorders in vitro .
Safety And Hazards
4-(Tert-butyl)cinnamic acid is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZKLJQZSLQU-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)cinnamic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
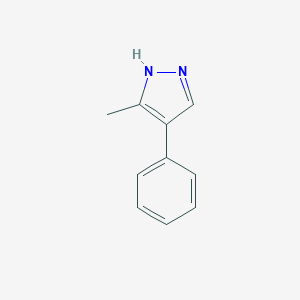
![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
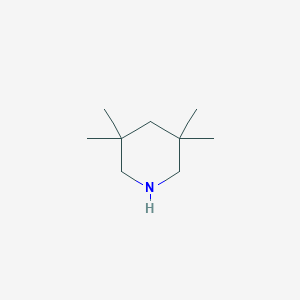
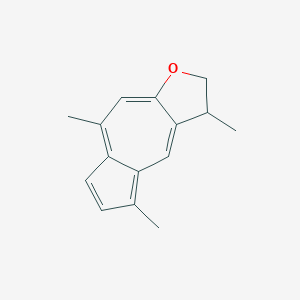
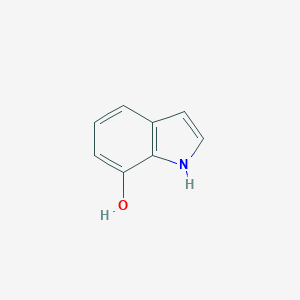
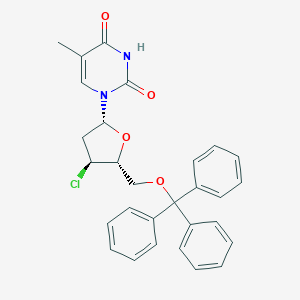
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
